molecular formula C14H11NO2 B11880854 1,2-Benzenediol, 3-(1H-indol-2-yl)- CAS No. 107622-43-5

1,2-Benzenediol, 3-(1H-indol-2-yl)-

Cat. No.: B11880854
CAS No.: 107622-43-5
M. Wt: 225.24 g/mol
InChI Key: LKSROJNHUVRZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-2-yl)benzene-1,2-diol is a compound that features an indole moiety fused with a benzene ring containing two hydroxyl groups. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-2-yl)benzene-1,2-diol typically involves the condensation of indole derivatives with benzene-1,2-diol under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions in an appropriate solvent . The reaction may also involve the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-2-yl)benzene-1,2-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-indol-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

107622-43-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(1H-indol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C14H11NO2/c16-13-7-3-5-10(14(13)17)12-8-9-4-1-2-6-11(9)15-12/h1-8,15-17H

InChI Key

LKSROJNHUVRZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.